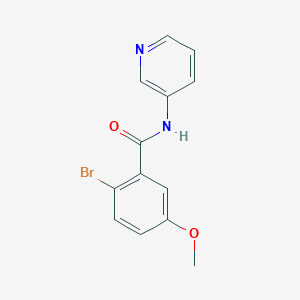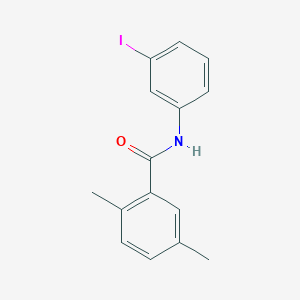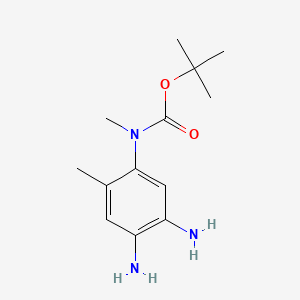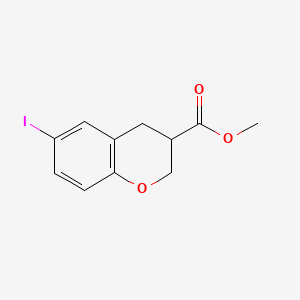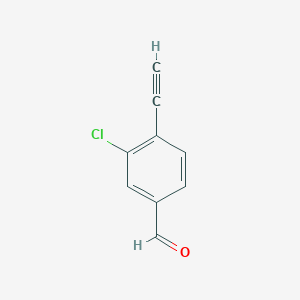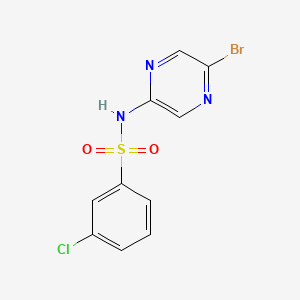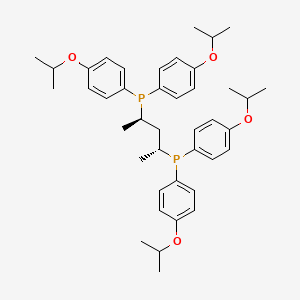
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) is a chiral phosphine ligand that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications in catalysis. This compound is characterized by its two phosphine groups, each bonded to a pentane backbone and substituted with 4-isopropoxyphenyl groups. The stereochemistry of the compound, denoted by the (2R,4R) configuration, plays a crucial role in its reactivity and selectivity in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) typically involves the following steps:
Formation of the Pentane Backbone: The initial step involves the preparation of the pentane backbone with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of Phosphine Groups: The next step involves the introduction of phosphine groups to the pentane backbone. This is usually done through nucleophilic substitution reactions where phosphine precursors react with halogenated pentane derivatives.
Substitution with 4-Isopropoxyphenyl Groups: The final step involves the substitution of the phosphine groups with 4-isopropoxyphenyl groups. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions where the phosphine oxides are reduced back to phosphines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 4-isopropoxyphenyl groups are replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halogenated reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. Its chiral nature allows for enantioselective catalysis, making it valuable in the synthesis of chiral pharmaceuticals and fine chemicals.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s ability to coordinate with metal ions makes it useful in studying metalloenzymes and other metal-containing biological systems.
作用機序
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) primarily involves its role as a ligand in catalysis. The compound coordinates with transition metal centers, forming complexes that facilitate various chemical transformations. The stereochemistry of the ligand influences the geometry and reactivity of the metal center, leading to enantioselective outcomes in catalytic reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
Similar Compounds
(2R,4R)-Bis(diphenylphosphino)pentane: Another chiral phosphine ligand with a similar pentane backbone but different substituents.
(2R,4R)-Bis(diphenylphosphino)butane: A shorter-chain analog with similar catalytic applications.
(2R,4R)-Bis(diphenylphosphino)hexane: A longer-chain analog with different steric and electronic properties.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) is unique due to its specific combination of stereochemistry and substituents. The 4-isopropoxyphenyl groups provide distinct electronic and steric effects, influencing the compound’s reactivity and selectivity in catalytic processes. This makes it a valuable ligand for specific applications where other similar compounds may not perform as effectively.
特性
分子式 |
C41H54O4P2 |
|---|---|
分子量 |
672.8 g/mol |
IUPAC名 |
[(2R,4R)-4-bis(4-propan-2-yloxyphenyl)phosphanylpentan-2-yl]-bis(4-propan-2-yloxyphenyl)phosphane |
InChI |
InChI=1S/C41H54O4P2/c1-28(2)42-34-11-19-38(20-12-34)46(39-21-13-35(14-22-39)43-29(3)4)32(9)27-33(10)47(40-23-15-36(16-24-40)44-30(5)6)41-25-17-37(18-26-41)45-31(7)8/h11-26,28-33H,27H2,1-10H3/t32-,33-/m1/s1 |
InChIキー |
ZUXOMDNTUJUOIE-CZNDPXEESA-N |
異性体SMILES |
C[C@H](C[C@@H](C)P(C1=CC=C(C=C1)OC(C)C)C2=CC=C(C=C2)OC(C)C)P(C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)C |
正規SMILES |
CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)C(C)CC(C)P(C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


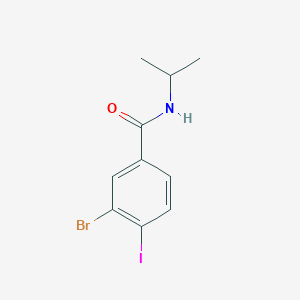
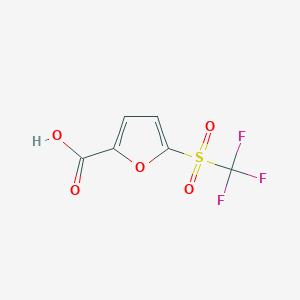
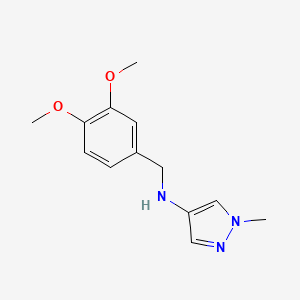
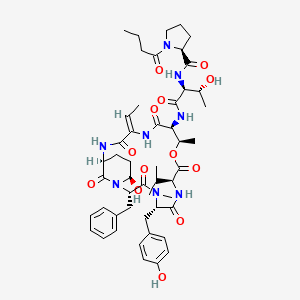
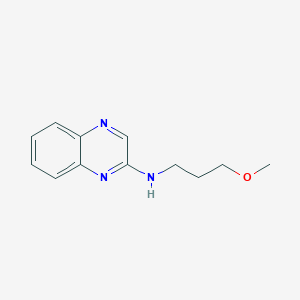
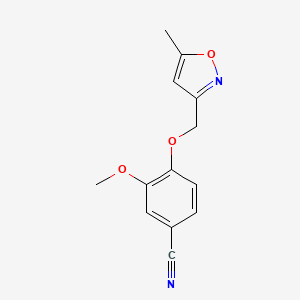
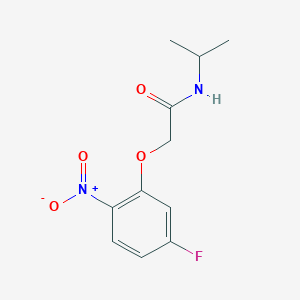
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
